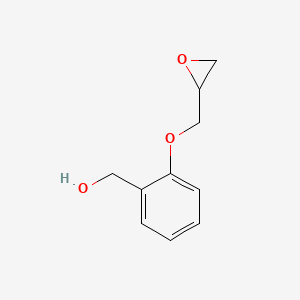

Benzenemethanol,2-(oxiranylmethoxy)-

Description

Significance within Contemporary Organic Chemistry

In the realm of modern organic chemistry, Benzenemethanol, 2-(oxiranylmethoxy)- holds importance primarily as a synthon for the construction of more complex molecular architectures. The epoxide moiety is susceptible to nucleophilic ring-opening reactions, providing a straightforward route to introduce a 1,2-diol functionality or other difunctionalized fragments. The adjacent hydroxymethyl group can participate in a variety of reactions, including oxidation to an aldehyde or carboxylic acid, esterification, and etherification. This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable tool in multistep syntheses.

The strategic placement of the oxiranylmethoxy and hydroxymethyl groups in the ortho position on the benzene (B151609) ring can influence the regioselectivity and stereoselectivity of reactions, a key aspect of contemporary asymmetric synthesis. While specific research on this particular isomer is not extensively documented, the principles of intramolecular reactions and directed metalations could be applied to this structure to achieve novel transformations.

Interdisciplinary Relevance in Materials Science and Polymer Chemistry

The structure of Benzenemethanol, 2-(oxiranylmethoxy)- makes it a highly relevant monomer and modifier in the fields of materials science and polymer chemistry. The glycidyl (B131873) ether group is a classic component of epoxy resins, which are a cornerstone of high-performance adhesives, coatings, and composites. The presence of the hydroxymethyl group offers a secondary site for crosslinking or for grafting other polymer chains, potentially leading to materials with enhanced thermal stability, mechanical strength, and tailored surface properties.

Its application can be envisioned in several areas:

Reactive Diluent: In epoxy formulations, it can act as a reactive diluent to reduce the viscosity of the resin mixture before curing, facilitating processing and application. Unlike non-reactive diluents, it becomes an integral part of the final polymer network.

Toughening Agent: The introduction of the flexible ether linkage and the potential for hydrogen bonding from the hydroxyl group could contribute to the toughness of cured epoxy resins.

Functional Monomer: It can be used as a monomer in the synthesis of functional polyethers and other polymers, where the pendant hydroxymethyl groups can be post-functionalized to introduce specific properties.

The general class of glycidyl ethers is widely used in the synthesis of a variety of polymers, and the principles of their reactivity and incorporation into polymer backbones are well-established.

Historical Development of Related Oxiranylmethoxy-Functionalized Aromatic Compounds

The development of oxiranylmethoxy-functionalized aromatic compounds is intrinsically linked to the rise of epoxy resin technology in the mid-20th century. The synthesis of glycidyl ethers from phenols and epichlorohydrin (B41342) became a commercially significant process. google.com Early research focused on bisphenol A diglycidyl ether (BADGE) as the primary building block for epoxy resins.

Over time, the desire for materials with a wider range of properties led to the exploration of other phenolic and alcoholic precursors. The synthesis of monofunctional glycidyl ethers, such as phenyl glycidyl ether, was investigated to understand the fundamental chemistry of the epoxide ring-opening and curing reactions. The functionalization of the aromatic ring with additional reactive groups, like the hydroxymethyl group in the case of Benzenemethanol, 2-(oxiranylmethoxy)-, represents a more recent evolution aimed at creating more sophisticated and tailored polymer architectures. The synthesis of ortho-hydroxybenzyl alcohols, precursors to such compounds, has been a subject of study for their utility in various chemical syntheses. google.comgoogle.com

Current Research Landscape and Future Directions in Chemical Synthesis and Application

The current research landscape for functionalized glycidyl ethers is vibrant, with a strong emphasis on sustainability and high-performance materials. Bio-derived phenols and alcohols are being explored as renewable feedstocks for the synthesis of new epoxy monomers. uni-mainz.de There is also a significant effort to develop new catalytic systems for the controlled polymerization of epoxides, leading to polymers with well-defined architectures and narrow molecular weight distributions.

For Benzenemethanol, 2-(oxiranylmethoxy)-, future research is likely to focus on several key areas:

Novel Polymer Architectures: Exploration of its use in the synthesis of block copolymers, star polymers, and hyperbranched polymers with unique topologies and properties.

Advanced Materials: Investigation of its role in creating functional materials for applications in electronics, aerospace, and biomedical devices, where high performance and specific functionalities are required.

Asymmetric Synthesis: Utilization of the ortho-relationship of the two functional groups to develop new stereoselective transformations.

Computational Studies: In silico modeling of its reactivity and its influence on the properties of resulting polymers to guide experimental work.

As the demand for advanced and sustainable materials continues to grow, the importance of versatile building blocks like Benzenemethanol, 2-(oxiranylmethoxy)- is expected to increase, driving further research into its synthesis, properties, and applications.

Detailed Research Findings

While specific research articles solely dedicated to "Benzenemethanol, 2-(oxiranylmethoxy)-" are scarce in publicly available literature, the chemical principles governing its synthesis and reactivity can be inferred from studies on analogous compounds.

Synthesis

The most common method for the synthesis of glycidyl ethers is the reaction of an alcohol or phenol (B47542) with epichlorohydrin in the presence of a base. For Benzenemethanol, 2-(oxiranylmethoxy)-, the synthesis would proceed from 2-hydroxybenzyl alcohol.

General Reaction Scheme:

The reaction is typically carried out in a two-phase system with a phase-transfer catalyst to improve the reaction rate and yield. The choice of base (e.g., sodium hydroxide (B78521), potassium hydroxide) and solvent can influence the outcome of the reaction.

Reactivity

The reactivity of Benzenemethanol, 2-(oxiranylmethoxy)- is dominated by its two functional groups:

Epoxide Ring-Opening: The oxirane ring can be opened by a wide range of nucleophiles, including amines, alcohols, phenols, and thiols. This reaction is the basis for the curing of epoxy resins.

Hydroxymethyl Group Reactions: The primary alcohol can undergo oxidation, esterification, and etherification, allowing for a wide range of chemical modifications.

The proximity of the two functional groups may also allow for intramolecular reactions under certain conditions, leading to the formation of cyclic structures.

Data Tables

Given the limited specific data for Benzenemethanol, 2-(oxiranylmethoxy)-, the following tables provide representative data for closely related and constituent compounds to offer a comparative context.

Table 1: Physical and Chemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

|---|---|---|---|---|

| Benzyl (B1604629) Alcohol | 100-51-6 | C₇H₈O | 108.14 | 205 |

| Phenyl Glycidyl Ether | 122-60-1 | C₉H₁₀O₂ | 150.17 | 245 |

| 2-Methylbenzyl alcohol | 89-95-2 | C₈H₁₀O | 122.16 | 216 |

This table presents interactive data. You can sort the columns by clicking on the headers.

Table 2: Spectroscopic Data for Benzyl Alcohol (as a reference for the benzenemethanol moiety)

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), δ ~4.7 (s, 2H, -CH₂-), δ ~1.6 (s, 1H, -OH) |

| ¹³C NMR (CDCl₃) | δ ~140 (Ar-C), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~65 (-CH₂-) |

This table provides typical spectroscopic data ranges for the functional groups present in the reference compound.

Properties

CAS No. |

4204-79-9 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

[2-(oxiran-2-ylmethoxy)phenyl]methanol |

InChI |

InChI=1S/C10H12O3/c11-5-8-3-1-2-4-10(8)13-7-9-6-12-9/h1-4,9,11H,5-7H2 |

InChI Key |

UKUORLQPIPQXHG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2CO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Benzenemethanol, 2 Oxiranylmethoxy

Strategies for the Construction of the 2-(oxiranylmethoxy) moiety

The 2-(oxiranylmethoxy) group, also known as a glycidyl (B131873) ether group, is a crucial feature of the target molecule. Its synthesis typically involves a two-step process: an initial etherification reaction followed by an intramolecular cyclization to form the epoxide ring.

Epoxidation Routes to Oxirane Ring Formation

The formation of the oxirane ring is most commonly achieved through a dehydrochlorination reaction of a chlorohydrin intermediate. This intermediate is generated by the reaction of a phenolic precursor with epichlorohydrin (B41342). The subsequent ring closure is typically base-catalyzed.

The general mechanism involves the initial reaction of an alcohol with epichlorohydrin to form an ether-bonded chlorohydrin. usda.gov This chlorohydrin then undergoes an internal epoxidation by eliminating hydrochloric acid to yield the new epoxide functional group. usda.gov

Etherification Reactions for the Oxiranylmethoxy Linkage

Phase-transfer catalysts (PTCs) can be employed to facilitate the etherification reaction between the alcohol and epichlorohydrin, particularly in two-phase systems.

Approaches to the Benzenemethanol Scaffold Functionalization

The benzenemethanol scaffold of the target molecule requires the presence of a hydroxymethyl group (-CH2OH) ortho to the oxiranylmethoxy substituent. This can be achieved through various synthetic strategies, including starting with a pre-functionalized aromatic ring or by introducing the hydroxymethyl group at a later stage.

Regioselective Ortho-Substitution Techniques

Achieving the desired ortho-substitution pattern is critical. One approach involves the use of a starting material that already contains an ortho-directing group. For instance, salicylaldehyde (B1680747), which has an aldehyde group ortho to a hydroxyl group, can be used as a precursor. The phenolic hydroxyl group can then be reacted with epichlorohydrin. In a study on the asymmetric ring-opening of epichlorohydrin by salicylaldehyde derivatives using Cobalt(III) salen catalysts, the reaction was found to occur at the phenolic group. tubitak.gov.tr This demonstrates the feasibility of functionalizing the hydroxyl group in the presence of an ortho-aldehyde.

Another strategy involves the direct ortho-C–H functionalization of an ether. Palladium-catalyzed olefination of ortho-C–H bonds of arenes directed by weakly coordinating ethers has been developed using mono-protected amino acid (MPAA) ligands. nih.gov While this specific example leads to an olefin, it highlights the potential for direct C-H activation at the ortho position of an aryl ether.

Introduction of the Hydroxymethyl Group (–CH2OH)

The hydroxymethyl group can be introduced through the reduction of a corresponding ortho-aldehyde or carboxylic acid. If salicylaldehyde is used as a starting material, the aldehyde functionality can be reduced to a primary alcohol after the formation of the glycidyl ether. Standard reducing agents such as sodium borohydride (B1222165) can be employed for this transformation.

Alternatively, a direct hydroxymethylation of a pre-formed phenyl glycidyl ether could be envisioned, although achieving high regioselectivity for the ortho position might be challenging.

Multi-Step Synthesis Pathways and Optimization

The synthesis of Benzenemethanol, 2-(oxiranylmethoxy)- is inherently a multi-step process. azom.com A plausible synthetic route would commence with the etherification of salicylaldehyde with epichlorohydrin, followed by the reduction of the aldehyde group.

A potential multi-step synthesis is as follows:

Etherification: Salicylaldehyde is reacted with epichlorohydrin in the presence of a suitable base and potentially a phase-transfer catalyst to form 2-(oxiranylmethoxy)benzaldehyde.

Reduction: The resulting aldehyde is then reduced to the corresponding primary alcohol, yielding Benzenemethanol, 2-(oxiranylmethoxy)-.

Optimization of such a synthesis would involve screening various catalysts, bases, solvents, and reaction temperatures to maximize the yield and purity of the final product at each step. For instance, in the synthesis of phenyl glycidyl ether, using a microreactor has been shown to significantly shorten reaction times and improve yields to over 98%. google.com The feed ratio of phenol (B47542) to epichlorohydrin and the reaction temperature are critical parameters to control. google.com

Below is a table summarizing potential reaction conditions for the key synthetic steps:

| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Potential Yield (%) |

| Etherification | Phenol, Epichlorohydrin | Tetrabutylammonium bromide | Microreactor | 30-100 | >98 |

| Ring-opening of Epichlorohydrin | Salicylaldehyde, Epichlorohydrin | Cobalt(III) salen catalyst, AlCl₃ | TBME | Room Temperature | Moderate |

| ortho-C–H Olefination | Phenyl methyl ether, Ethyl acrylate | Pd(OAc)₂, Ac-Gly-OH, Ag₂CO₃ | HFIP | 90 | 92 |

Sequential Reaction Schemes

In a sequential approach, the synthesis is carried out in distinct, separate stages. This method allows for the isolation and purification of intermediates, which can lead to higher purity of the final product. A common two-step sequence involves:

O-Alkylation (Etherification) : Salicyl alcohol is first reacted with epichlorohydrin. This reaction typically takes place in the presence of a catalyst, where the phenolic hydroxyl group of salicyl alcohol acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin. This step results in the formation of an intermediate chlorohydrin ether.

Dehydrochlorination (Ring Closure) : The intermediate is then treated with a base, such as sodium hydroxide (B78521). The base facilitates an intramolecular nucleophilic substitution, where the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the desired oxirane (epoxide) ring.

Phase transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts are often employed in these reactions to improve the reaction rate and yield by facilitating the transfer of reactants between different phases (e.g., aqueous and organic). researchgate.net

One-Pot Synthetic Procedures

In the case of Benzenemethanol, 2-(oxiranylmethoxy)-, a one-pot synthesis would involve combining salicyl alcohol, epichlorohydrin, a base, and a catalyst in a single reaction vessel. The base is crucial for both deprotonating the phenol and for the final ring-closing step. The efficiency of one-pot syntheses often relies heavily on the careful selection of catalysts and reaction conditions to manage competing side reactions and ensure high selectivity towards the desired product.

Catalytic Systems in Synthesis of Benzenemethanol, 2-(oxiranylmethoxy)-

The choice of catalyst is critical in the synthesis of Benzenemethanol, 2-(oxiranylmethoxy)-, influencing reaction efficiency, selectivity, and conditions. Both homogeneous and heterogeneous catalysts are utilized.

Homogeneous Catalysis

Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with reactants and often leading to high activity and selectivity under mild conditions.

Phase Transfer Catalysts (PTCs) : Quaternary ammonium salts, such as benzyltriethylammonium chloride, are widely used. researchgate.net They are crucial for reactions involving immiscible aqueous and organic phases, as is common in the glycidylation of phenols with epichlorohydrin using an aqueous solution of a base like sodium hydroxide. researchgate.net The PTC facilitates the transfer of the hydroxide anion into the organic phase to deprotonate the phenol, and the resulting phenoxide ion into the organic phase where it reacts with epichlorohydrin.

Lewis and Brønsted Acids : While less common for the final ring-closing step, acid catalysts can be involved in the initial ring-opening of epoxides. However, in the context of glycidylation of phenols, basic conditions are predominant.

The following table summarizes typical conditions for homogeneous catalysis in related phenol glycidylation reactions.

| Catalyst Type | Example Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phase Transfer Catalyst | Benzyltriethylammonium chloride | NaOH | Aqueous/Organic | Room Temp - 100 | 85-95 | researchgate.net |

| Lewis Acid | Boron tribromide (BBr₃) | - | Dichloromethane (DCM) | - | - | nih.gov |

Table 1: Examples of Homogeneous Catalytic Systems in Phenol Derivatization.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. rsc.org Their primary advantage is the ease of separation from the product mixture, allowing for catalyst recycling and continuous processing, which aligns with green chemistry principles. rsc.org

Zeolites and Mesoporous Materials : Materials like hierarchical Beta zeolites and Al-SBA-15 can be used. rsc.org Their acidic sites can catalyze alkylation reactions. For instance, hierarchical Beta zeolites have been shown to be effective in the alkylation of phenol, demonstrating the potential of such materials in related syntheses. rsc.org

Functionalized Resins : Ion-exchange resins containing quaternary ammonium groups can function as solid phase transfer catalysts, combining the catalytic activity of homogeneous PTCs with the practical benefits of heterogeneous systems.

Metal Oxides : Supported metal oxides can also serve as catalysts. For example, iron-based catalysts have been used for the gas-phase alkylation of phenol with methanol, indicating their potential utility in C-O bond forming reactions. researchgate.net

The table below provides examples of heterogeneous systems used in phenol conversion processes.

| Catalyst Type | Example Catalyst | Reactants | Temperature (°C) | Key Finding | Reference |

| Zeolite | Hierarchical Beta Zeolite | Phenol, Isopropyl alcohol | 150 | High selectivity for cyclohexylphenols | rsc.org |

| Metal Oxide | Fe₂O₃-based | Phenol, Methanol | 330 | High conversion of phenol | researchgate.net |

Table 2: Examples of Heterogeneous Catalytic Systems in Phenol Alkylation.

Green Chemistry Principles in Synthetic Route Design

The synthesis of Benzenemethanol, 2-(oxiranylmethoxy)- can be designed to be more environmentally benign by applying the principles of green chemistry. uniroma1.it

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses contribute to better atom economy by minimizing intermediate isolation steps, which can lead to material loss.

Use of Catalysis : The use of catalysts is inherently a green principle, as they are used in small amounts and can be recycled, especially heterogeneous catalysts. rsc.org Catalysts allow for reactions to occur under milder conditions with higher selectivity, reducing energy consumption and the formation of byproducts. rsc.org

Safer Solvents and Auxiliaries : A key goal is to reduce or eliminate the use of hazardous solvents. uniroma1.it Research into solvent-free reaction conditions or the use of greener solvents like water or bio-derived solvents is an active area. uniroma1.itresearchgate.net For example, some syntheses of phenol derivatives have been successfully carried out in aqueous media or under solvent-free conditions. uniroma1.it

Renewable Feedstocks : The precursor for Benzenemethanol, 2-(oxiranylmethoxy)- is salicyl alcohol. While traditionally derived from petroleum feedstocks, there is growing interest in producing phenolic compounds from renewable resources like lignin (B12514952). rsc.orgkit.edu Lignin, a major component of biomass, is a rich source of aromatic compounds and represents a sustainable alternative to fossil fuels for producing chemicals like phenol and its derivatives. researchgate.netrsc.org

By integrating these principles, the synthesis of Benzenemethanol, 2-(oxiranylmethoxy)- can be made more sustainable, reducing its environmental footprint and aligning with modern standards of chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Benzenemethanol, 2 Oxiranylmethoxy

Oxirane Ring-Opening Reactions

The high ring strain and the polarity of the carbon-oxygen bonds make the oxirane ring of Benzenemethanol, 2-(oxiranylmethoxy)- a reactive site for nucleophiles. These reactions can be catalyzed by either acids or bases, influencing the regioselectivity and mechanism of the ring-opening process.

Nucleophilic Ring Opening with Various Reagents

The oxirane ring readily reacts with a variety of nucleophiles, including amines, alcohols, and water. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring and the formation of a 1,2-disubstituted product. For instance, the reaction with amines yields valuable β-amino alcohols. rroij.com Aromatic and aliphatic amines react with similar epoxides to form trans-2-(aryl/alkylamino) cycloalkanols in high yields. rroij.com In the case of unsymmetrical epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon atom. rroij.com

The reaction of phenyl glycidyl (B131873) ether, a related compound, with aliphatic alcohols in the presence of a tertiary amine catalyst like benzyl (B1604629) dimethylamine (B145610) has been studied. kpi.ua This reaction can lead to the formation of various oligomers, and the product distribution is dependent on the reaction temperature. kpi.ua

A key product from the hydrolysis of the oxirane ring is 3-(2-(hydroxymethyl)phenoxy)propane-1,2-diol. The synthesis of a similar compound, 3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol, has been accomplished in a two-step process involving the reaction of 4-(2-methoxyethyl)phenol (B22458) with epichlorohydrin (B41342), followed by acid-catalyzed hydrolysis of the resulting epoxide. researchgate.net

Table 1: Nucleophilic Ring-Opening Reactions of the Oxirane Moiety

| Nucleophile | Reagent(s) | Product | Reference(s) |

| Water (Hydrolysis) | H₂O, H⁺ or OH⁻ | 3-(2-(hydroxymethyl)phenoxy)propane-1,2-diol | researchgate.net |

| Alcohols (Alcoholysis) | ROH, H⁺ or Base | 1-alkoxy-3-(2-(hydroxymethyl)phenoxy)propan-2-ol or 2-alkoxy-3-(2-(hydroxymethyl)phenoxy)propan-1-ol | kpi.ua |

| Amines (Aminolysis) | RNH₂ or R₂NH | 1-amino-3-(2-(hydroxymethyl)phenoxy)propan-2-ol | rroij.com |

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxygen atom of the oxirane ring is protonated, forming a more reactive electrophile. The nucleophile then attacks one of the carbon atoms of the protonated epoxide. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For terminal epoxides like the one in Benzenemethanol, 2-(oxiranylmethoxy)-, the attack of the nucleophile generally occurs at the less substituted primary carbon, following an S\textsubscript{N}2-like mechanism. However, if there is significant carbocation character at the more substituted carbon, attack may occur there, resembling an S\textsubscript{N}1 pathway. libretexts.org

In the acid-catalyzed hydrolysis of epoxides, a trans-1,2-diol is typically formed. libretexts.org The reaction of benzyl phenyl ether, a model compound for lignin (B12514952), in an acidic medium proceeds via an S\textsubscript{N}1 mechanism, involving the formation of a stable benzyl carbocation. google.com

Base-Catalyzed Ring-Opening Mechanisms

In the presence of a base, the nucleophile directly attacks one of the carbon atoms of the epoxide ring in a classic S\textsubscript{N}2 reaction. This mechanism generally favors attack at the sterically less hindered carbon atom. For the terminal epoxide in Benzenemethanol, 2-(oxiranylmethoxy)-, this would be the primary carbon of the oxirane ring. researchgate.net

The reaction of phenyl glycidyl ether with phenols can be catalyzed by either acid or base. Base-catalyzed reaction with triphenylphosphine (B44618) as the catalyst exclusively yields the secondary alcohol as the main product, resulting from the attack at the terminal carbon of the epoxide. researchgate.net The reaction of epoxides with alcohols in the presence of a base like sodium hydroxide (B78521) leads to the formation of alkoxides, which then act as nucleophiles. stackexchange.comstackexchange.com

Reactivity of the Benzylic Alcohol Moiety

The benzylic alcohol group in Benzenemethanol, 2-(oxiranylmethoxy)- exhibits reactivity typical of primary alcohols, but its proximity to the benzene (B151609) ring enhances the stability of potential cationic or radical intermediates, influencing its reaction pathways.

Oxidation Reactions and Pathway Analysis

The primary benzylic alcohol can be oxidized to the corresponding aldehyde, 2-(oxiranylmethoxy)benzaldehyde, or further to the carboxylic acid, 2-(oxiranylmethoxy)benzoic acid, depending on the oxidizing agent and reaction conditions. researchgate.net A variety of oxidizing agents can be employed for the selective oxidation of benzyl alcohol to benzaldehyde. reddit.com For instance, the oxidation of benzyl alcohol with nitric acid can yield benzaldehyde. youtube.com The use of catalysts can enhance the selectivity of the oxidation. For example, Co single atoms supported on nitrogen-doped carbon have shown high selectivity for the oxidation of benzyl alcohol to benzaldehyde. researchgate.net

The mechanism of benzyl alcohol oxidation can be complex and may involve radical intermediates. nih.gov The reaction conditions, such as the presence of light or specific catalysts, can influence the reaction pathway and product distribution. researchgate.net

Table 2: Oxidation of the Benzylic Alcohol Moiety

| Oxidizing Agent | Product | Reference(s) |

| Mild Oxidants (e.g., PCC, PDC) | 2-(oxiranylmethoxy)benzaldehyde | reddit.com |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | 2-(oxiranylmethoxy)benzoic acid | researchgate.net |

| Nitric Acid | 2-(oxiranylmethoxy)benzaldehyde | youtube.com |

Esterification and Etherification of the Hydroxyl Group

The benzylic hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, typically in the presence of an acid catalyst or a base like pyridine. lookchem.com The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method for preparing esters. scribd.com For example, benzyl alcohol reacts with acetic acid to form benzyl acetate. scispace.com

Etherification of the benzylic alcohol can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org Sodium hydride is a common base used for the deprotonation step. researchgate.net Alternatively, etherification of benzyl alcohols can be catalyzed by various reagents under different conditions. chemicalbook.com For instance, a convenient method for preparing benzyl ethers involves the use of 2-benzyloxypyridine. nih.govbeilstein-journals.org

Table 3: Esterification and Etherification of the Benzylic Alcohol Moiety

| Reaction | Reagent(s) | Product | Reference(s) |

| Esterification | Acetic Anhydride (B1165640), Pyridine | 2-(oxiranylmethoxy)benzyl acetate | lookchem.com |

| Esterification | Acetic Acid, H₂SO₄ | 2-(oxiranylmethoxy)benzyl acetate | scispace.com |

| Etherification | Methyl Iodide, NaH | 2-(methoxymethyl)phenyl glycidyl ether | researchgate.net |

| Etherification | Benzyl Bromide, Base | Benzyl [2-(oxiranylmethoxy)phenyl]methyl ether | organic-chemistry.org |

Condensation Reactions

Benzenemethanol, 2-(oxiranylmethoxy)- possesses two primary functional groups capable of engaging in condensation reactions: the hydroxymethyl group and the oxirane (epoxide) ring.

The hydroxymethyl group (-CH₂OH), being a primary benzylic alcohol, can undergo condensation reactions typical of this class of compounds. Under acidic or basic conditions, it can react with various electrophiles. For instance, it can undergo acid-catalyzed self-condensation, a reaction known for benzyl alcohol, to form polybenzyls. acs.org It is also expected to react with aldehydes and ketones to form benzyl ethers or engage in esterification with carboxylic acids and their derivatives, such as acetyl chloride, through nucleophilic acyl substitution. patsnap.compearson.com Recent research has also demonstrated novel radical condensation reactions where benzylic alcohols couple with acetamides in the presence of a strong base like potassium tert-butoxide, showcasing the diverse reactivity of the hydroxyl group. rsc.org

The oxirane ring is a strained three-membered ether that is highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be considered a form of condensation or addition. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. libretexts.orgyoutube.com Nucleophiles, such as hydroxide ions (HO⁻), alkoxides (RO⁻), or organometallic reagents, will preferentially attack the sterically least hindered carbon of the epoxide. masterorganicchemistry.comyoutube.com For the 2-(oxiranylmethoxy)- substituent, this attack would occur on the terminal carbon of the oxirane ring. The significant relief of ring strain provides a strong thermodynamic driving force for these reactions. libretexts.orgmasterorganicchemistry.com The process typically involves the nucleophilic attack opening the ring to form an alkoxide, which is subsequently protonated by a solvent like water or alcohol to yield a neutral product. youtube.comyoutube.comaakash.ac.in

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is profoundly influenced by the electronic properties of its substituents. Both the hydroxymethyl and oxiranylmethoxy groups attached to the benzene ring in Benzenemethanol, 2-(oxiranylmethoxy)- play a crucial role in directing the position of incoming electrophiles.

The benzene ring in this molecule is considered "activated" towards electrophilic aromatic substitution. Activating groups increase the rate of EAS reactions compared to unsubstituted benzene by donating electron density to the ring. masterorganicchemistry.com This increased electron density, or nucleophilicity, makes the ring more attractive to electron-deficient electrophiles. quora.comlibretexts.org Phenols and aryl ethers, which are structurally related to the subject compound, are known to be highly reactive towards EAS, often requiring milder reaction conditions than benzene itself. ucalgary.cabyjus.com Given that both substituents on Benzenemethanol, 2-(oxiranylmethoxy)- are activating, the ring is expected to be highly susceptible to a variety of EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. britannica.commlsu.ac.in

The directing effect of a substituent determines the position at which an incoming electrophile will attack the aromatic ring. Both activating groups on this molecule are classified as ortho, para-directors. pressbooks.pub

The oxiranylmethoxy group (-OCH₂CH(O)CH₂) is an alkoxy (ether) group. The oxygen atom directly attached to the ring possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. libretexts.org This resonance effect is a powerful electron-donating mechanism that significantly increases the electron density at the ortho and para positions relative to the substituent. Although oxygen is electronegative and exerts an electron-withdrawing inductive effect, the resonance effect is dominant, making the group strongly activating and a strong ortho, para-director. masterorganicchemistry.comlibretexts.org

The hydroxymethyl group (-CH₂OH) is a substituted alkyl group. Alkyl groups are generally weak activating groups that direct ortho, para through an inductive effect (and hyperconjugation), which pushes electron density into the ring and stabilizes the positively charged intermediate (the sigma complex) formed during the reaction. libretexts.org The presence of the electronegative oxygen atom in the hydroxymethyl group may slightly diminish its electron-donating tendency compared to a simple methyl group, but it is still expected to function as a weak activating group and an ortho, para-director.

With substituents at the C1 and C2 positions, the combined directing effects would strongly activate the C4 (para to the hydroxymethyl group) and C6 (ortho to the hydroxymethyl group and para to the oxiranylmethoxy group) positions for electrophilic attack. The C3 and C5 positions would be less favored. Steric hindrance may influence the ratio of products, potentially favoring substitution at the less crowded C4 and C6 positions.

| Substituent Group | Classification | Directing Effect | Primary Electronic Effect |

|---|---|---|---|

| Oxiranylmethoxy (-OR) | Strongly Activating | Ortho, Para | +R (Resonance Donation) > -I (Inductive Withdrawal) |

| Hydroxymethyl (-CH₂OH) | Weakly Activating | Ortho, Para | +I (Inductive Donation) |

Reaction Kinetics and Thermodynamic Considerations

The rates and outcomes of reactions involving Benzenemethanol, 2-(oxiranylmethoxy)- are governed by kinetic and thermodynamic principles.

Kinetically, the high electron density of the aromatic ring due to the two activating substituents means that the activation energy for electrophilic aromatic substitution is significantly lowered. libretexts.org Consequently, EAS reactions are expected to proceed much faster than with benzene or monosubstituted benzenes with deactivating groups. Reaction rates can be further manipulated by temperature, concentration of reactants, and the use of catalysts. For instance, the oxidation of benzyl alcohols can be catalyzed by acids. researchgate.net

Role in Polymer Chemistry and Advanced Materials Science

Monomer Functionality in Polymerization Reactions

The reactivity of the oxirane ring and the hydroxyl group of the benzyl (B1604629) alcohol moiety enables Benzenemethanol, 2-(oxiranylmethoxy)- to participate in polymerization in several ways. It can act as a primary monomer, a co-monomer, or a modifying agent in polymer synthesis.

Benzenemethanol, 2-(oxiranylmethoxy)- is a key component in the formulation of epoxy resins. The oxirane ring is susceptible to ring-opening polymerization when exposed to a variety of curing agents. This process transforms the liquid resin into a hard, thermoset plastic with high mechanical strength, chemical resistance, and excellent adhesion.

The curing of epoxy resins involving this monomer can proceed through several mechanisms, primarily depending on the type of curing agent used. Common curing agents include amines, anhydrides, and catalytic curing agents.

Amine Curing: Aliphatic and cycloaliphatic amines are frequently used as curing agents. The active hydrogen atoms on the amine groups react with the epoxy groups in a nucleophilic addition reaction. This opens the oxirane ring and forms a hydroxyl group and a covalent bond between the amine and the epoxy monomer. This process continues, building a cross-linked polymer network. The reaction is typically exothermic and can often proceed at ambient temperatures, although a post-curing at elevated temperatures is common to achieve optimal properties. For instance, mixed methylene (B1212753) bridged poly(cyclohexyl-aromatic)amines are used to cure epoxy resins, resulting in products with enhanced chemical resistance and mechanical properties. justia.com

Anhydride (B1165640) Curing: Curing with anhydrides requires elevated temperatures and often the presence of a catalyst, such as a tertiary amine. The reaction mechanism involves the opening of the anhydride ring by a hydroxyl group, followed by the reaction of the resulting carboxylic acid with an epoxy group. This process leads to the formation of ester linkages within the polymer network.

The general curing process involves the stoichiometric addition of the curing agent to the epoxy resin. nih.gov The mixture is then cured according to a specific schedule, which may involve a series of temperature steps to control the reaction rate and ensure complete cross-linking. nih.gov

In addition to its role as a primary monomer, Benzenemethanol, 2-(oxiranylmethoxy)- can also function as a reactive diluent in epoxy formulations. High-viscosity epoxy resins can be difficult to process. Reactive diluents are added to reduce the viscosity of the formulation, improving its handling and application characteristics. Unlike non-reactive diluents, which can compromise the final properties of the cured material, reactive diluents have functional groups that participate in the curing reaction, becoming an integral part of the polymer network.

The benzyl alcohol component of Benzenemethanol, 2-(oxiranylmethoxy)- can also act as a chain transfer agent or participate in side reactions, influencing the final structure and properties of the polymer. The presence of the hydroxyl group can accelerate the curing reaction, particularly with amine curing agents. suzehg.com

As a crosslinking agent, the bifunctional nature of this molecule allows it to connect polymer chains, increasing the crosslink density of the material. This leads to enhanced mechanical properties, such as stiffness and thermal stability.

Polymerization Initiators and Catalysts for Benzenemethanol, 2-(oxiranylmethoxy)-

The polymerization of Benzenemethanol, 2-(oxiranylmethoxy)- can be initiated through various mechanisms, including anionic, cationic, and photoinitiated polymerization, each requiring specific initiators or catalysts.

Anionic polymerization of epoxides is initiated by strong nucleophiles, such as alkali metal alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring, leading to ring-opening and the formation of an alkoxide active center. This active center can then propagate by attacking another monomer molecule. This process continues until the monomer is consumed or the reaction is terminated. The choice of initiator and reaction conditions can influence the molecular weight and structure of the resulting polymer.

Cationic ring-opening polymerization of epoxides is initiated by strong electrophiles, such as Brønsted acids or Lewis acids. researchgate.net Protonic acids can directly protonate the oxygen atom of the oxirane ring, making it highly electrophilic and susceptible to nucleophilic attack by another monomer molecule. Lewis acids, on the other hand, coordinate with the oxygen atom of the epoxide, which also activates the ring for nucleophilic attack. The propagation step involves the successive addition of monomer units to the growing cationic chain end. researchgate.net

Common initiators for cationic polymerization of epoxides include boron trifluoride etherate (BF₃·OEt₂) and other Lewis acid complexes. The reaction is typically carried out in aprotic solvents to prevent premature termination.

Table 1: Comparison of Anionic and Cationic Polymerization of Epoxides

| Feature | Anionic Polymerization | Cationic Polymerization |

|---|---|---|

| Initiator | Nucleophiles (e.g., alkoxides, hydroxides) | Electrophiles (e.g., Brønsted or Lewis acids) |

| Active Center | Alkoxide anion | Carbocation or oxonium ion |

| Propagation | Nucleophilic attack by the growing chain | Nucleophilic attack by the monomer |

| Termination | Chain transfer to protic substances | Reaction with nucleophiles, rearrangement |

Photoinitiated Polymerization

Photoinitiated polymerization offers spatial and temporal control over the curing process. nih.gov In the context of epoxides, cationic photopolymerization is the most common method. This technique utilizes photoinitiators that, upon exposure to light of a specific wavelength (typically UV), generate a strong acid that initiates the cationic polymerization of the epoxide monomers. researchgate.net

Onium salts, such as diaryliodonium and triarylsulfonium salts, are widely used as photoinitiators for the cationic polymerization of epoxides. Upon photolysis, these salts undergo irreversible fragmentation to produce a Brønsted acid, which then initiates the ring-opening polymerization. researchgate.net

The efficiency of photoinitiated polymerization can be enhanced by the addition of photosensitizers or accelerators. For instance, benzyl alcohols have been shown to accelerate the onium salt photoinitiated cationic ring-opening polymerization of epoxide monomers. researchgate.net

Table 2: Common Photoinitiators for Cationic Polymerization of Epoxides

| Photoinitiator Class | Example | Activating Wavelength |

|---|---|---|

| Diaryliodonium Salts | (4-methoxyphenyl)phenyliodonium trifluoromethanesulfonate | 250-350 nm |

| Triarylsulfonium Salts | Triarylsulfonium hexafluorophosphate (B91526) salts | 250-350 nm |

Development of Specialty Polymers and Copolymers

The presence of the reactive epoxy group and the hydroxyl group in Benzenemethanol, 2-(oxiranylmethoxy)- enables its participation in various polymerization reactions, leading to the creation of polymers with tailored properties.

Thermosetting Polymers

Benzenemethanol, 2-(oxiranylmethoxy)- serves as a key component in the formulation of thermosetting polymers, which are materials that irreversibly cure to form a rigid, three-dimensional network. The curing process typically involves the opening of the oxirane ring by a variety of hardeners or curing agents, such as amines, anhydrides, or Lewis acids. The benzyl alcohol moiety can also participate in cross-linking reactions, further enhancing the network density and the final properties of the thermoset.

The resulting thermosetting polymers often exhibit desirable characteristics, including high thermal stability, excellent chemical resistance, and robust mechanical strength. These properties make them suitable for demanding applications in electronics, aerospace, and automotive industries. The specific attributes of the final polymer can be fine-tuned by adjusting the curing conditions and the type of curing agent used.

Interpenetrating Polymer Networks

Interpenetrating Polymer Networks (IPNs) are a class of materials where two or more polymer networks are synthesized in the presence of one another. nih.gov Benzenemethanol, 2-(oxiranylmethoxy)- can be utilized in the formation of IPNs, contributing to one of the constituent networks. For instance, a thermosetting network derived from this compound can be interpenetrated with a second polymer network, such as a polyurethane or an acrylate-based system.

This interlocking of networks at a molecular level can lead to synergistic improvements in material properties that are not achievable with individual polymers. These enhancements may include improved toughness, superior damping capabilities, and enhanced thermal performance. The development of IPNs allows for the creation of materials with a unique combination of properties for specialized applications.

Structural Integration into Composite Materials

The utility of Benzenemethanol, 2-(oxiranylmethoxy)- extends to the field of composite materials, where it plays a crucial role as both a matrix component and a surface modifier.

Matrix Component in Fiber-Reinforced Composites

In fiber-reinforced composites, the polymer matrix binds the reinforcing fibers together, transfers load between them, and protects them from environmental degradation. The thermosetting polymers derived from Benzenemethanol, 2-(oxiranylmethoxy)- are excellent candidates for matrix materials. Their low viscosity before curing facilitates efficient impregnation of fiber preforms, such as carbon or glass fibers.

Upon curing, the resulting rigid matrix provides strong adhesion to the fibers, leading to a composite material with a high strength-to-weight ratio and exceptional stiffness. These advanced composites are integral to the manufacturing of lightweight and high-performance components in various sectors.

Surface Modification and Adhesion Promotion in Material Interfaces

The dual functionality of Benzenemethanol, 2-(oxiranylmethoxy)- makes it an effective agent for modifying the surfaces of fibers and fillers used in composites. The hydroxyl group can form bonds with the surface of inorganic materials, while the epoxy group can react with the polymer matrix. This covalent bonding across the interface enhances the compatibility and adhesion between the reinforcement and the matrix.

Applications in Coatings, Adhesives, and Sealants Technology

The unique chemical characteristics of Benzenemethanol, 2-(oxiranylmethoxy)- also lend themselves to the formulation of high-performance coatings, adhesives, and sealants. When used as a component in epoxy-based formulations, it contributes to the development of coatings with excellent adhesion, chemical resistance, and durability. These coatings are applied to protect surfaces from corrosion, abrasion, and chemical attack in industrial and marine environments.

In adhesive applications, the strong bonding capabilities of epoxy resins derived from this monomer are utilized to join a wide variety of substrates, including metals, plastics, and composites. The resulting adhesive bonds exhibit high shear strength and good performance over a wide range of temperatures. Similarly, in sealant formulations, these polymers provide a durable and resilient barrier against moisture and other environmental factors.

Enhanced Performance Characteristics

The incorporation of Benzenemethanol, 2-(oxiranylmethoxy)- into polymer formulations leads to a complex array of changes in the final cured material's properties. The outcome is highly dependent on the concentration of the diluent and the specific chemistry of the resin and hardener system.

Research indicates that the addition of this monofunctional diluent generally reduces the crosslink density of the polymer network. hgxx.org This can lead to an improvement in properties such as toughness. hgxx.orgmdpi.com One study reported that the toughness and compressive strength of epoxy blends increased significantly with the addition of Benzyl Glycidyl (B131873) Ether. mdpi.com Furthermore, the presence of the rigid benzene (B151609) ring in the compound's structure can enhance certain mechanical properties. Some findings suggest that the addition of monofunctional epoxy monomers like BGE can increase the modulus and strength of the cured resin at room temperature, a phenomenon described as "internal antiplasticization". chemicalbook.com

Table 1: Research Findings on Performance Modification by Benzenemethanol, 2-(oxiranylmethoxy)-

| Property | Observation | Concentration | Source(s) |

|---|---|---|---|

| Toughness | Increased | Not Specified | hgxx.orgmdpi.com |

| Compressive Strength | Increased Significantly | Not Specified | mdpi.com |

| Tensile Strength | Decreased with increasing amount | >5% | hgxx.org |

| Modulus & Strength | Can be increased at room temperature | Not Specified | chemicalbook.com |

| Heat Resistance (Tg) | Decreased with increasing amount | >5% | hgxx.org |

| Heat Distortion Temp. | Increased slightly (vs. aliphatic diluents) | Not Specified | chemicalbook.com |

| Thermal Stability (T5%) | 358.2 - 361.8 °C | 5-10% | hgxx.org |

Formulation Chemistry

In formulation chemistry, Benzenemethanol, 2-(oxiranylmethoxy)- is valued for its exceptional efficiency as a viscosity-reducing agent for high-viscosity epoxy resins, such as those based on bisphenol-A. hgxx.org High-viscosity systems are difficult to process in applications like casting, potting, and infusion, or for creating highly-filled composites. The addition of this low-viscosity diluent significantly improves the workability and flow of the uncured resin system. mdpi.com One study noted a 15% increase in liquid flowability, which enhances processing capability. mdpi.com

The effectiveness of Benzenemethanol, 2-(oxiranylmethoxy)- stems from its low intrinsic viscosity and its compatibility with common epoxy resins. As a reactive diluent, it becomes a permanent part of the polymer matrix, which helps to mitigate issues like leaching that can occur with non-reactive diluents. The typical addition level in formulations ranges from 5% to 20% by weight, depending on the desired final viscosity and the acceptable trade-offs in mechanical and thermal properties. hgxx.org

Its chemical structure, featuring a single epoxy group, means it acts as a "chain stopper," which can limit the extent of cross-linking. hgxx.org This is the primary mechanism behind the observed increases in flexibility and toughness, but also the potential reduction in properties that rely on high crosslink density, such as glass transition temperature and chemical resistance. Formulators must carefully balance the amount of diluent to achieve the desired processing characteristics without overly compromising the performance of the final cured material. hgxx.org

Table 2: Typical Properties and Formulation Data for Benzenemethanol, 2-(oxiranylmethoxy)-

| Parameter | Value / Range | Description |

|---|---|---|

| Appearance | Colorless to Light Yellow Liquid | Visual characteristic of the diluent. |

| Viscosity (at 25°C) | ~25 mPa·s | Represents the low intrinsic viscosity, enabling efficient dilution. |

| Epoxy Value | >0.65 eq/100g | A measure of the concentration of epoxy groups per unit weight. |

| Typical Usage Level | 5 - 20% (by weight) | Common concentration range in epoxy resin formulations. hgxx.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. While specific experimental spectra for Benzenemethanol, 2-(oxiranylmethoxy)- are not readily found, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar structures.

¹H, ¹³C, and 2D NMR Techniques

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the aromatic, benzylic, and oxirane protons. The aromatic protons on the disubstituted benzene (B151609) ring would appear in the range of δ 6.8-7.4 ppm, showing complex splitting patterns due to ortho, meta, and para couplings. The benzylic methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet or a doublet around δ 4.5-4.7 ppm, which may show coupling to the hydroxyl proton. The hydroxyl proton itself would give a broad singlet, the chemical shift of which is dependent on concentration and solvent. The protons of the oxiranylmethoxy group would present a more complex system. The methylene protons of the -OCH₂- group would likely be diastereotopic and appear as two separate multiplets or a doublet of doublets. The three protons on the epoxide ring would have characteristic shifts, typically in the range of δ 2.5-3.5 ppm, with distinct geminal and vicinal coupling constants.

¹³C NMR: The carbon-13 NMR spectrum would show ten distinct signals, corresponding to each unique carbon atom in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm region, with the carbon bearing the ether linkage and the one bearing the hydroxymethyl group being the most downfield among the ring carbons. The benzylic carbon (-CH₂OH) would be expected around δ 60-65 ppm. The carbons of the oxiranylmethoxy group would include the methylene carbon of the ether linkage (around δ 70 ppm) and the two carbons of the epoxide ring (typically between δ 45-55 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between protons, for instance, confirming the coupling between the different protons of the oxirane ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for unambiguously assigning the proton and carbon signals, respectively. HMBC, in particular, would help to confirm the connectivity between the benzyl (B1604629) moiety and the oxiranylmethoxy group through the ether linkage by showing correlations between the protons of the -OCH₂- group and the aromatic carbon to which it is attached.

Conformational Analysis via NMR

The flexibility of the ether linkage in Benzenemethanol, 2-(oxiranylmethoxy)- allows for multiple conformations. The rotational freedom around the C-O bonds of the ether linkage influences the spatial orientation of the benzyl and oxiranylmethoxy groups relative to each other. NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY), could provide insights into the preferred conformations in solution. nih.gov NOE enhancements between specific aromatic protons and protons on the oxiranylmethoxy group would indicate through-space proximity and thus suggest a folded or extended conformation. The study of related aryl ethers has shown that conformational preferences can be influenced by an interplay of steric and electronic effects. plos.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Vibrational Mode Assignments

The IR and Raman spectra of Benzenemethanol, 2-(oxiranylmethoxy)- would be characterized by the vibrational modes of its functional groups.

O-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group of the benzyl alcohol, arising from O-H stretching vibrations.

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹ would correspond to the C-H stretching of the aromatic ring.

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹ would be due to the C-H stretching of the methylene and methine groups of the benzylic and oxiranylmethoxy moieties.

Aromatic C=C Bending: Characteristic bands in the 1450-1600 cm⁻¹ region would confirm the presence of the benzene ring.

C-O-C Ether Stretch: A strong C-O-C stretching band, characteristic of the ether linkage, would be expected in the 1000-1300 cm⁻¹ region.

Epoxide Ring Vibrations: The oxirane ring would exhibit characteristic vibrational modes, including ring breathing and C-O stretching, often found in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions.

While specific data for Benzenemethanol, 2-(oxiranylmethoxy)- is not available, studies on related compounds like benzyl alcohol provide reference points for these assignments. rsc.org

Monitoring Reaction Progress

IR spectroscopy can be a valuable tool for monitoring reactions involving Benzenemethanol, 2-(oxiranylmethoxy)-. For instance, in a polymerization reaction involving the opening of the epoxide ring, the disappearance of the characteristic epoxide bands and the appearance of new bands (e.g., a broad O-H stretch if the ring is opened by a nucleophilic attack of water or an alcohol) would indicate the progress of the reaction. Similarly, reactions involving the benzyl alcohol group, such as esterification or oxidation, could be monitored by observing the changes in the O-H and C=O stretching regions of the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula of Benzenemethanol, 2-(oxiranylmethoxy)- is C₁₀H₁₂O₃, corresponding to a molecular weight of 180.2 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 180. The fragmentation of aromatic ethers is well-documented and typically involves cleavage of the bonds adjacent to the oxygen atom. whitman.edu For Benzenemethanol, 2-(oxiranylmethoxy)-, several key fragmentation pathways can be anticipated:

Alpha-cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon could lead to fragments corresponding to the substituted aromatic ring and the hydroxymethyl group.

Ether Bond Cleavage: The C-O bonds of the ether linkage are susceptible to cleavage. Cleavage of the bond between the oxiranylmethyl group and the ether oxygen could generate a phenoxy radical and an oxiranylmethyl cation.

Benzylic Cleavage: A common fragmentation pattern for benzyl compounds is the formation of a stable tropylium (B1234903) ion or a related benzylic cation.

Rearrangements: McLafferty-type rearrangements and other hydrogen transfer reactions could also occur, leading to characteristic fragment ions.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. For Benzenemethanol, 2-(oxiranylmethoxy)-, HRMS would provide an accurate mass measurement of the molecular ion. This experimental value, when compared to the theoretical exact mass, confirms the elemental composition with a high degree of confidence.

Table 1: Theoretical HRMS Data for Benzenemethanol, 2-(oxiranylmethoxy)-

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Theoretical Exact Mass | 180.07864 Da |

| Ion Adduct (e.g., [M+H]⁺) | 181.08629 Da |

| Ion Adduct (e.g., [M+Na]⁺) | 203.06808 Da |

Tandem Mass Spectrometry for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) would be employed to confirm the structural arrangement of Benzenemethanol, 2-(oxiranylmethoxy)-. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for the confirmation of its specific isomeric structure. Expected fragmentation would likely involve cleavage of the ether linkage and fragmentation of the oxirane ring.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Should Benzenemethanol, 2-(oxiranylmethoxy)- exist as a crystalline solid, X-ray Diffraction (XRD) would be the definitive method for determining its three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group. Currently, there is no publicly available crystal structure data for this compound.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of Benzenemethanol, 2-(oxiranylmethoxy)- and for its separation from reactants, byproducts, or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique suitable for the analysis of volatile and thermally stable compounds. A sample of Benzenemethanol, 2-(oxiranylmethoxy)- would be vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, which provides a mass spectrum that can be compared against spectral libraries for identification. The retention time in the gas chromatogram is a characteristic feature used for its identification and quantification.

High-Performance Liquid Chromatography (HPLC)

For less volatile compounds or those that are thermally labile, High-Performance Liquid Chromatography (HPLC) is the preferred method for purity assessment. The compound would be dissolved in a suitable solvent and separated on a column based on its polarity. A common setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would likely be used for detection, leveraging the aromatic ring in the molecule's structure. The purity is determined by the relative area of the main peak in the chromatogram.

Environmental Degradation Pathways of Benzenemethanol, 2 Oxiranylmethoxy

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound through non-biological processes, primarily photodegradation and hydrolysis.

Photodegradation under Environmental Conditions

Hydrolytic Stability and Degradation Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The oxirane (epoxide) ring in glycidyl (B131873) ethers is susceptible to hydrolysis, which involves the opening of the ring to form a diol. For Benzenemethanol, 2-(oxiranylmethoxy)-, this reaction would yield 3-(2-(hydroxymethyl)phenoxy)propane-1,2-diol. This process can occur without a catalyst in pressurized water media asm.org. The rate of hydrolysis is influenced by pH and temperature. While specific kinetic data for Benzenemethanol, 2-(oxiranylmethoxy)- is not available, the reaction is a well-established pathway for glycidyl ethers.

Biotic Degradation Mechanisms

Biotic degradation, mediated by living organisms such as bacteria and fungi, is a crucial pathway for the removal of organic compounds from the environment.

Microbial Transformation Pathways (e.g., bacteria, fungi)

The biodegradation of Benzenemethanol, 2-(oxiranylmethoxy)- is expected to be initiated by microorganisms capable of utilizing glycidyl ethers and their derivatives. The primary step in the biotic degradation is likely the hydrolytic opening of the epoxide ring, catalyzed by microbial epoxide hydrolases, to form 3-(2-(hydroxymethyl)phenoxy)propane-1,2-diol.

Following the initial hydrolysis, the resulting aromatic structure, a substituted phenol (B47542), is subject to further degradation. Microorganisms, particularly bacteria of the genera Pseudomonas and Rhodococcus, are well-known for their ability to degrade phenolic compounds nih.gov. The degradation of the aromatic ring typically proceeds through the formation of a catechol intermediate. In the case of the intermediate derived from Benzenemethanol, 2-(oxiranylmethoxy)-, this would likely be 3-methylcatechol, formed after the oxidation of the hydroxymethyl group to a methyl group, or a related dihydroxybenzene derivative.

The degradation of cresols (methylated phenols), which are structural analogs of the hydroxymethyl-substituted phenol intermediate, has been studied in various bacteria, including Bacillus stearothermophilus and nitrate-reducing mixed cultures asm.orgnih.govosti.gov. These studies indicate that the degradation proceeds via catechol intermediates, which are then subject to ring cleavage. Fungi, such as those from the genus Cladosporium, have also been shown to degrade compounds containing a 3-phenoxybenzaldehyde structure, a related aromatic ether nih.gov.

Enzymatic Degradation Processes

The key enzymes involved in the initial biotic degradation of Benzenemethanol, 2-(oxiranylmethoxy)- are epoxide hydrolases (EHs). These enzymes catalyze the enantioselective hydrolysis of the epoxide ring. Studies on the analogous compound, phenyl glycidyl ether (PGE), have identified several bacterial strains possessing EHs with high activity towards this substrate.

| Microbial Source | Enzyme | Substrate Specificity | Reference |

| Tsukamurella paurometabola | TpEH1 | Racemic PGE and its derivatives | rsc.org |

| Bacillus megaterium ECU1001 | Epoxide Hydrolase | (R)-PGE | |

| Trichosporon loubierii | Epoxide Hydrolase | (S)-PGE |

Following the initial epoxide hydrolysis, the subsequent degradation of the aromatic ring is mediated by a cascade of enzymes. The hydroxymethyl group on the benzene (B151609) ring would likely be oxidized by alcohol dehydrogenases. The resulting phenolic compound is then typically hydroxylated to form a catechol derivative by enzymes such as phenol hydroxylases. The aromatic ring of the catechol intermediate is then cleaved by dioxygenase enzymes. There are two main pathways for catechol ring cleavage: ortho-cleavage, catalyzed by catechol 1,2-dioxygenases, and meta-cleavage, catalyzed by catechol 2,3-dioxygenases rsc.orgnih.gov. Both pathways lead to the formation of aliphatic intermediates that can enter central metabolic pathways, such as the TCA cycle rsc.org.

Metabolite Identification from Degradation Studies (excluding toxicity)

Based on degradation studies of analogous compounds, the following metabolites can be predicted for the degradation of Benzenemethanol, 2-(oxiranylmethoxy)-.

The initial abiotic or biotic hydrolysis of the epoxide ring would lead to the formation of:

3-(2-(hydroxymethyl)phenoxy)propane-1,2-diol

Subsequent microbial degradation of this intermediate would involve the breakdown of the aromatic ring. Drawing parallels with the metabolism of cresols and other substituted phenols, the following intermediates are plausible asm.orgnagase.eu:

3-methylcatechol (following modification of the hydroxymethyl group)

2-hydroxy-6-oxohepta-2,4-dienoic acid (a product of meta-ring cleavage)

Lack of Specific Data on the Environmental Degradation of Benzenemethanol, 2-(oxiranylmethoxy)-

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of specific information regarding the environmental degradation pathways and fate of the chemical compound Benzenemethanol, 2-(oxiranylmethoxy)-.

The available research primarily focuses on the environmental behavior of a related but structurally distinct compound, Benzyl (B1604629) alcohol. While Benzyl alcohol shares a core benzenemethanol structure, the presence of the 2-(oxiranylmethoxy)- substituent in the target compound introduces a reactive epoxide group. This functional group is expected to significantly influence its chemical and physical properties, including its solubility, reactivity, and susceptibility to various degradation processes such as hydrolysis, photolysis, and biodegradation.

Due to the absence of specific and relevant research findings, it is not possible to generate a thorough, informative, and scientifically accurate article on the environmental degradation of Benzenemethanol, 2-(oxiranylmethoxy)- as per the requested detailed outline. The creation of such an article would require speculative information, which would compromise the scientific integrity of the content.

Further research and experimental studies are necessary to determine the specific environmental degradation pathways and the ultimate fate of Benzenemethanol, 2-(oxiranylmethoxy)- in various environmental compartments.

Emerging Niche Applications in Specialized Fields Excluding Human/clinical

Optoelectronic Materials Development

In the realm of optoelectronic materials, clarity, refractive index, and stability are paramount. The incorporation of Benzenemethanol, 2-(oxiranylmethoxy)- into epoxy resin formulations could offer a pathway to materials with enhanced optical properties. The benzene (B151609) ring contributes to a high refractive index, a desirable characteristic for light-emitting diode (LED) encapsulants and lens materials. The compound's structure could lead to polymers with a well-defined network, potentially improving thermal stability and resistance to yellowing, which are critical for the longevity of optoelectronic devices. Research in this area is focused on synthesizing epoxy networks that maintain transparency while providing robust protection for sensitive optoelectronic components.

Advanced Packaging Technologies

The drive towards miniaturization and increased functionality in electronics necessitates the development of advanced packaging materials. Benzenemethanol, 2-(oxiranylmethoxy)-, as a component in epoxy molding compounds, could contribute to improved performance. Its relatively compact structure might allow for lower viscosity formulations, facilitating the encapsulation of fine-pitch components in integrated circuits. Upon curing, the resulting thermoset is anticipated to exhibit excellent adhesion to various substrates, good thermal conductivity, and a low coefficient of thermal expansion, all of which are critical for the reliability of packaged electronic devices.

Additive Manufacturing and 3D Printing Materials

The field of additive manufacturing, particularly stereolithography (SLA) and digital light processing (DLP), relies on photocurable resins. While direct research on Benzenemethanol, 2-(oxiranylmethoxy)- in this area is limited, its epoxy functionality makes it a plausible candidate for inclusion in such formulations. It could act as a reactive diluent or a primary resin component, contributing to the mechanical properties and thermal stability of the final 3D-printed object. The presence of the hydroxyl group could also be leveraged for creating dual-cure systems, where a primary photocuring step is followed by a thermal cure to enhance the material's properties.

Microelectronics and Encapsulation

For microelectronics, encapsulation materials serve to protect delicate circuits from moisture, dust, and mechanical shock. Epoxy resins derived from or containing Benzenemethanol, 2-(oxiranylmethoxy)- are being explored for these applications. The purity and specific chemical structure of such a precursor are vital for ensuring the electrical insulating properties of the final encapsulant. The potential for this compound to contribute to low-ion-content resins is a subject of ongoing investigation, as ionic impurities can lead to corrosion and device failure in microelectronics.

Chemical Intermediates in Advanced Synthetic Sequences

Beyond its direct use in formulations, Benzenemethanol, 2-(oxiranylmethoxy)- serves as a versatile chemical intermediate. Its two distinct reactive sites allow for its use in multi-step synthetic sequences to build more complex molecules. For instance, the hydroxyl group can be protected while the epoxy ring is reacted, or vice versa. This controlled reactivity is valuable in the synthesis of specialized polymers, adhesives, and coatings where a high degree of molecular precision is required to achieve desired performance characteristics. Its role as a building block for larger, high-performance molecules is a key area of its application in advanced chemical synthesis.

Future Research Trajectories and Challenges

Sustainable Synthesis of Oxiranylmethoxy-Functionalized Compounds

A primary challenge in the broader application of oxiranylmethoxy-functionalized compounds is the development of sustainable and environmentally benign synthesis routes. Traditional methods for producing epoxides often rely on petroleum-based feedstocks and may involve hazardous reagents. Future research will need to focus on green chemistry principles to mitigate these issues.

Key research areas include:

Bio-based Feedstocks: Investigating the synthesis of "Benzenemethanol, 2-(oxiranylmethoxy)-" and its precursors from renewable resources, such as lignin (B12514952) or other plant-derived phenols. This would reduce the carbon footprint and dependence on fossil fuels.

Catalytic Innovations: Developing highly efficient and selective catalysts for the epoxidation of precursors and the etherification of benzyl (B1604629) alcohols. nih.govorganic-chemistry.org The use of earth-abundant and non-toxic metal catalysts or even metal-free catalytic systems is a significant goal. researchgate.net Iron-based catalysts, for instance, have shown promise in the eco-friendly etherification of benzyl alcohols. nih.gov

Alternative Solvents and Reaction Conditions: Exploring the use of green solvents like propylene (B89431) carbonate or solvent-free reaction conditions to minimize waste and environmental impact. nih.gov Techniques such as microwave-assisted or ultrasound-assisted synthesis could also offer more energy-efficient pathways. rsc.org

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Bio-based Feedstocks | Reduced carbon footprint, use of renewable resources. | Efficient conversion of biomass, purification of precursors. |

| Advanced Catalysis | High selectivity, lower energy consumption, catalyst recyclability. researchgate.net | Catalyst stability and cost, avoiding metal leaching. |

| Green Solvents/Conditions | Minimized waste, reduced toxicity, improved process safety. nih.gov | Ensuring high reaction rates and yields, solvent recovery and reuse. |

Design of Novel Polymer Architectures

The unique combination of a reactive oxirane ring and an aromatic benzenemethanol group in "Benzenemethanol, 2-(oxiranylmethoxy)-" makes it an ideal candidate for the design of novel polymer architectures with tailored properties. Future research will likely focus on moving beyond simple linear polymers to more complex and functional structures.

Promising areas for investigation include:

Hyperbranched and Dendritic Polymers: Utilizing the AB2-type monomer character of related functional epoxides to create highly branched polymers. acs.org These structures can exhibit unique properties such as low viscosity and high solubility.

Block Copolymers: Synthesizing block copolymers where one block is derived from "Benzenemethanol, 2-(oxiranylmethoxy)-". This can lead to materials with microphase-separated morphologies and tunable mechanical and thermal properties. mdpi.com For instance, combining it with a hydrophilic block could lead to amphiphilic structures for self-assembly applications.

Functional Copolymers: Copolymerizing "Benzenemethanol, 2-(oxiranylmethoxy)-" with other functional monomers to introduce specific properties like thermoresponsiveness or biocompatibility. mdpi.com This could lead to the development of "smart" materials for various applications.

The table below outlines potential novel polymer architectures and their expected properties.

| Polymer Architecture | Monomer(s) | Potential Properties and Applications |

| Hyperbranched Polyethers | "Benzenemethanol, 2-(oxiranylmethoxy)-" (self-polymerization) | Low melt viscosity, high solubility, potential for coatings and additives. |

| Amphiphilic Block Copolymers | "Benzenemethanol, 2-(oxiranylmethoxy)-" and a hydrophilic monomer (e.g., ethylene (B1197577) oxide) | Self-assembly into micelles or vesicles, drug delivery, nanotechnology. |

| Thermoresponsive Copolymers | "Benzenemethanol, 2-(oxiranylmethoxy)-" and a thermoresponsive monomer (e.g., N-isopropylacrylamide) | "Smart" hydrogels, sensors, and actuators. |

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the polymerization kinetics and structure-property relationships of polymers derived from "Benzenemethanol, 2-(oxiranylmethoxy)-" requires the application of advanced in situ characterization techniques. These methods allow for real-time monitoring of the polymerization process, providing insights that are not achievable with traditional ex situ measurements. nsf.gov

Future research should leverage techniques such as:

In Situ Spectroscopy: Techniques like in situ ¹H NMR and near-infrared (NIR) spectroscopy can be used to precisely monitor monomer conversion and copolymer composition during polymerization. uni-mainz.de This is crucial for understanding reaction kinetics and controlling the final polymer microstructure. uni-mainz.de

Rheology and Dielectric Analysis (DETA): In situ rheological measurements can track the evolution of viscoelastic properties during polymerization and crosslinking. acs.org DETA is another powerful technique for in situ monitoring of the curing process of epoxy resins. researchgate.net

Scattering Techniques: Time-resolved small-angle X-ray scattering (SAXS) can provide real-time information on the formation and evolution of nanostructures during polymerization-induced self-assembly (PISA). acs.org

The following table summarizes key in situ techniques and the information they can provide.

| Technique | Information Provided | Research Application |

| In Situ NMR/NIR Spectroscopy | Monomer conversion, reaction kinetics, copolymer composition. uni-mainz.de | Optimization of polymerization conditions, understanding reaction mechanisms. |

| In Situ Rheology/DETA | Viscosity changes, gel point, curing kinetics. acs.orgresearchgate.net | Process control in coatings and composites manufacturing. |

| Time-Resolved SAXS | Evolution of morphology and particle size during self-assembly. acs.org | Understanding and controlling nanostructure formation in block copolymers. |

Theoretical Prediction and Experimental Validation Feedback Loops

The integration of computational modeling with experimental studies offers a powerful approach to accelerate the discovery and optimization of new materials based on "Benzenemethanol, 2-(oxiranylmethoxy)-". Theoretical predictions can guide experimental design, while experimental results can be used to refine and validate computational models.

Key aspects of this feedback loop include: